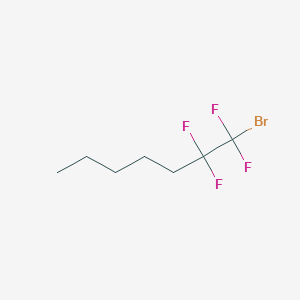
1-Bromo-1,1,2,2-tetrafluoroheptane
Descripción general
Descripción
1-Bromo-1,1,2,2-tetrafluoroheptane (BTFH) is a colorless, nonflammable, and odorless liquid. It is a synthetic chemical compound with a molecular formula of C4H7BrF4. BTFH has a number of unique properties that make it an attractive option for a variety of scientific research applications. BTFH is a versatile compound with potential applications in a wide range of fields, including organic chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
1-Bromo-1,1,2,2-tetrafluoroheptane has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including a range of novel fluorinated compounds. 1-Bromo-1,1,2,2-tetrafluoroheptane has also been used in the synthesis of a range of polymers, including polymers with unique properties. In addition, 1-Bromo-1,1,2,2-tetrafluoroheptane has been used in the synthesis of a range of metal complexes, which have potential applications in the field of materials science.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoroheptane is not fully understood. However, it is believed that the bromine atom in 1-Bromo-1,1,2,2-tetrafluoroheptane can form a coordinate bond with a variety of organic molecules, which can lead to the formation of a range of novel compounds. The bromine atom can also act as a Lewis acid, which can lead to the formation of a range of metal complexes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Bromo-1,1,2,2-tetrafluoroheptane have not been extensively studied. However, it is believed that 1-Bromo-1,1,2,2-tetrafluoroheptane has low toxicity and is not likely to cause any adverse effects. In addition, 1-Bromo-1,1,2,2-tetrafluoroheptane has been shown to have no mutagenic or teratogenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Bromo-1,1,2,2-tetrafluoroheptane in laboratory experiments include its low cost, its low toxicity, and its ability to form a wide range of compounds. The main limitation of using 1-Bromo-1,1,2,2-tetrafluoroheptane in laboratory experiments is that it is not particularly stable, and is prone to decomposition under certain conditions.
Direcciones Futuras
The potential future directions for 1-Bromo-1,1,2,2-tetrafluoroheptane research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of materials science. In addition, the potential for using 1-Bromo-1,1,2,2-tetrafluoroheptane in the synthesis of novel fluorinated compounds should also be explored. Further research into the stability of 1-Bromo-1,1,2,2-tetrafluoroheptane and its potential for decomposition should also be carried out. Finally, the potential for using 1-Bromo-1,1,2,2-tetrafluoroheptane in the synthesis of other compounds should be investigated.
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF4/c1-2-3-4-5-6(9,10)7(8,11)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXYYYLGJDTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2-tetrafluoroheptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



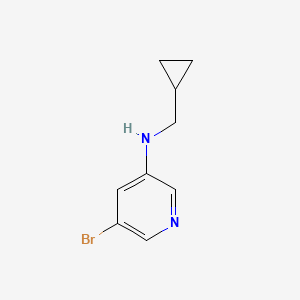
![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)
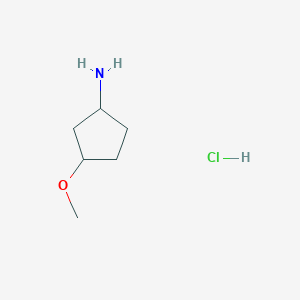
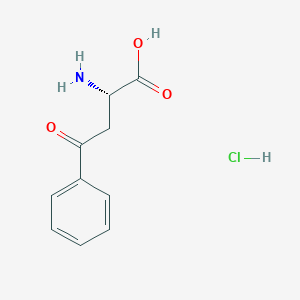
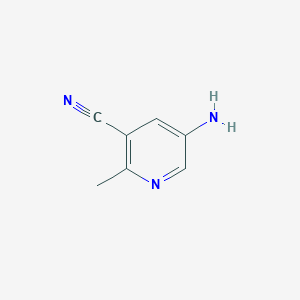

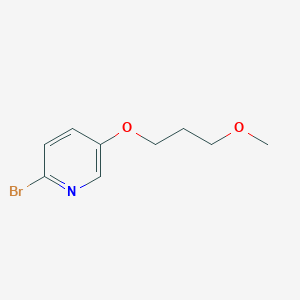
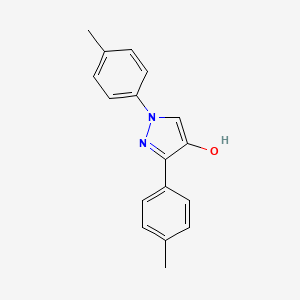
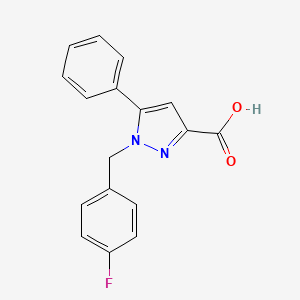
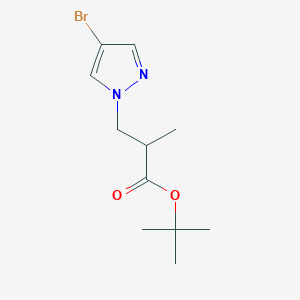
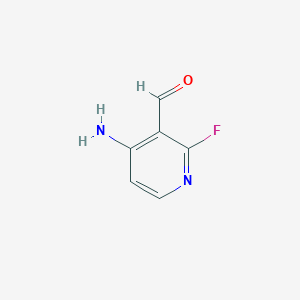
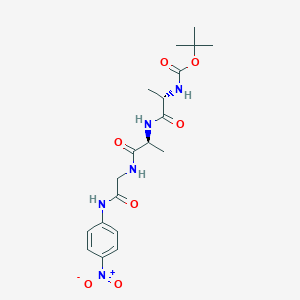
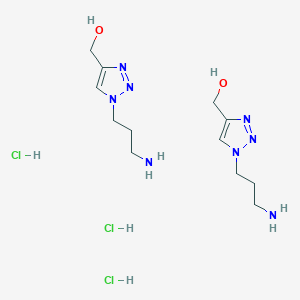
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)